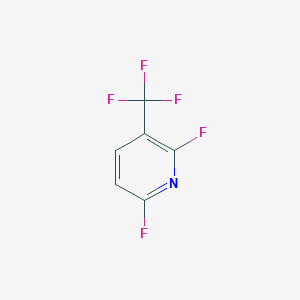

2,6-Difluoro-3-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,6-Difluoro-3-(trifluoromethyl)pyridine involves introducing fluorine and trifluoromethyl substituents onto a pyridine ring. Various synthetic routes exist, including fluorination and trifluoromethylation reactions. Researchers have explored different methods to achieve high yields and selectivity in the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-3-(trifluoromethyl)pyridine is crucial for understanding its properties and reactivity. The pyridine ring provides aromaticity, while the fluorine and trifluoromethyl groups contribute to its unique characteristics. Analyzing bond lengths, angles, and electronic distribution within the molecule helps elucidate its behavior in various environments .

Chemical Reactions Analysis

This compound participates in diverse chemical reactions due to its functional groups. Some notable reactions include nucleophilic substitution, electrophilic aromatic substitution, and metal-catalyzed transformations. Researchers have investigated its reactivity with different reagents and catalysts, leading to the development of novel synthetic methodologies .

Applications De Recherche Scientifique

Synthesis and Functionalization

2,6-Difluoro-3-(trifluoromethyl)pyridine plays a crucial role in the synthesis and functionalization of various compounds. It serves as a key ingredient in the synthesis of polyhalogenated heterocyclic compounds, which are useful in creating multifunctional pyridine derivatives (Benmansour, Chambers, Sandford, McGowan, Dahaoui, Yufit, & Howard, 2001). Additionally, the compound is vital in developing trifluoromethyl-substituted pyridines and quinolines, which have applications in organic synthesis and material science (Schlosser & Marull, 2003).

Organic Chemistry and Material Science

In organic chemistry, this compound contributes significantly to the creation of diverse chemical structures. It's used in reactions such as lithiation and nucleophilic substitution, which are foundational processes in organic synthesis (Benmansour, Chambers, Sandford, Dahaour, & Yufit, 2000). Furthermore, it's instrumental in the synthesis of fluorinated polyimides, which are materials known for their high thermal stability and low dielectric constants, useful in electronic applications (Madhra, Salunke, Banerjee, & Prabha, 2002).

Coordination Chemistry and Biological Applications

In coordination chemistry, 2,6-Difluoro-3-(trifluoromethyl)pyridine is part of the synthesis of complex compounds involving elements like cobalt and zinc. These compounds have potential applications in molecular geometry and catalysis (Koz, Özdemir, Astley, Dinçer, & Astley, 2010). Additionally, the compound is studied for its interactions with DNA and antimicrobial properties, indicating its potential in biomedical research (Vural & Kara, 2017).

Agricultural Chemistry

In the field of agriculture, derivatives of this compound have been incorporated into molecules with significant biological properties, particularly in crop protection. These derivatives have been used in the development of fungicides, herbicides, insecticides, and nematicides (Burriss, Edmunds, Emery, Hall, Jacob, & Schaetzer, 2018).

Propriétés

IUPAC Name |

2,6-difluoro-3-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOSKGHWFHZLCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482806 |

Source

|

| Record name | 2,6-difluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-(trifluoromethyl)pyridine | |

CAS RN |

58584-98-8 |

Source

|

| Record name | 2,6-difluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)